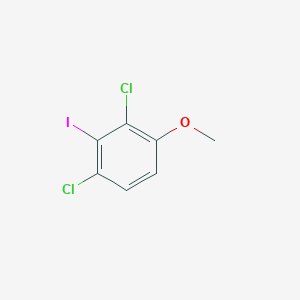

1,3-Dichloro-2-iodo-4-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

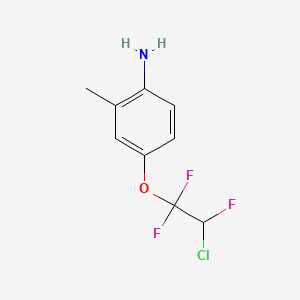

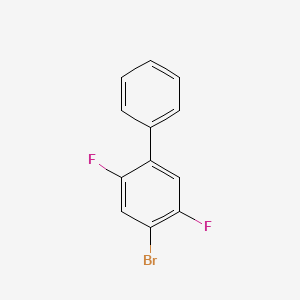

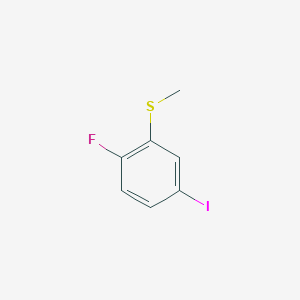

“1,3-Dichloro-2-iodo-4-methoxybenzene” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in the synthesis of a variety of mono- and dimethoxyarene derivatives .

Synthesis Analysis

The synthesis of “1,3-Dichloro-2-iodo-4-methoxybenzene” involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes . This reaction provides good to excellent yields of desired methoxylated products .Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-iodo-4-methoxybenzene” consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group .将来の方向性

作用機序

Target of Action

The primary target of 1,3-Dichloro-2-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The compound’s interaction with the benzene ring affects the electrophilic aromatic substitution pathway . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the compound’s action is a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action of 1,3-Dichloro-2-iodo-4-methoxybenzene is influenced by environmental factors. For instance, the presence of a base is necessary for the second step of the mechanism . .

特性

IUPAC Name |

1,3-dichloro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUDYNXNUAUJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-iodo-4-methoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)